![molecular formula C8H5IN2 B3051896 2-Iodoquinoxaline CAS No. 36856-92-5](/img/structure/B3051896.png)
2-Iodoquinoxaline
Overview
Description
2-Iodoquinoxaline is a chemical compound with the molecular formula C8H5IN2 . It is used in various fields due to its unique properties .
Synthesis Analysis
The synthesis of quinoxalines, including 2-Iodoquinoxaline, has been extensively studied. A common method involves the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular structure of 2-Iodoquinoxaline consists of a benzene ring fused to a pyrazine ring . The structure is further characterized by the presence of an iodine atom .Chemical Reactions Analysis
Quinoxalines, including 2-Iodoquinoxaline, are known to undergo various chemical reactions. For instance, they can react with boronic acids to form boronic esters . They can also undergo functionalization in positions 6 and 8 .Physical And Chemical Properties Analysis
2-Iodoquinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Scientific Research Applications
Synthesis of Heterocycles
2-Iodoquinoxaline can be used in the synthesis of aromatic heterocycles . These heterocycles are found in many molecules with specific properties, particularly useful in medicinal chemistry and materials science .
Cross-Coupling Reactions
Aromatic iodides like 2-Iodoquinoxaline are particularly useful substrates for a wide range of reactions, including cross-coupling reactions catalyzed by transition metals .
Synthesis of Original Scaffolds
The aromatic iodides generated from 2-Iodoquinoxaline have been involved in transition metal–catalyzed cross-couplings to access original scaffolds such as oxazoloquinoxalines, pyrazinoisatins, pyrazinocarbazoles, etc .
N-Arylation of Anilines
2-Iodoquinoxaline has been specifically developed for use in the copper-mediated N-arylation of anilines . This process allows access to numerous heterocyclic compounds such as acridones, acridines, other aza-aromatic polycycles, and helicene-like structures .
Biological Evaluation
Some of the scaffolds obtained from 2-Iodoquinoxaline have shown properties of interest in biological evaluation . For example, they have shown specific inhibition of protein kinases GSK-3 or PIM, which are related to cancer development .
Regioselective Synthesis
2-Iodoquinoxaline can be used in the regioselective synthesis of 2,6-dichloroquinoxaline and 2-chloro-6-iodoquinoxaline . The electrophilic substitution reaction of 2(1H)-quinoxalinone with chloride and iodide ion in 95% sulfuric acid occurred at the 6-position exclusively .
Future Directions
Mechanism of Action
Target of Action
Quinoxaline derivatives, such as 2-hydroxyquinoline, have been found to target the 2-oxo-1,2-dihydroquinoline 8-monooxygenase, an oxygenase component in pseudomonas putida .
Mode of Action
Similar compounds like iodoquinol, a quinoxaline derivative, are known to act against entamoeba histolytica, being active against both cyst and trophozoites localized in the intestine . The full mechanism of action is unknown .
Biochemical Pathways
For instance, they can cause DNA damage , which could potentially affect multiple biochemical pathways.
Pharmacokinetics
A related compound, radioiodinated n-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide dihydrochloride salt, has been synthesized for melanin-targeted radionuclide imaging and therapy of melanoma . This suggests that 2-Iodoquinoxaline might also have interesting pharmacokinetic properties.
Result of Action
Quinoxaline derivatives are known to cause dna damage , which could lead to various cellular effects.
properties
IUPAC Name |
2-iodoquinoxaline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOAJLXOFBNEIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455140 | |
Record name | 2-iodoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodoquinoxaline | |
CAS RN |
36856-92-5 | |
Record name | 2-Iodoquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36856-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-iodoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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